molecular formula C11H15N5O2 B14916522 n-(3-(1h-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

n-(3-(1h-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B14916522
M. Wt: 249.27 g/mol
InChI Key: NZKCDPSIMLJNBV-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel chemical hybrid featuring both pyrazole and tetrahydropyridazine pharmacophores, designed for advanced pharmaceutical and agrochemical research. The integration of the 1H-pyrazole ring, a scaffold recognized for its diverse biological activities , with the 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide structure creates a unique template for developing new bioactive compounds. This molecule is of significant interest in medicinal chemistry for probing new pathways in CNS disorders , and in agrochemistry for designing next-generation fungicides, following the established efficacy of pyrazole carboxamides against plant pathogens . Its structural framework suggests potential as a key intermediate for synthesizing more complex heterocyclic systems, such as dihydrothiadiazines, which are accessed via multi-component reactions and are known to exhibit tunable biological properties . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

6-oxo-N-(3-pyrazol-1-ylpropyl)-4,5-dihydro-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C11H15N5O2/c17-10-4-3-9(14-15-10)11(18)12-5-1-7-16-8-2-6-13-16/h2,6,8H,1,3-5,7H2,(H,12,18)(H,15,17)

InChI Key

NZKCDPSIMLJNBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCCN2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyridazine ring, and finally the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and tetrahydropyridazine derivatives, such as:

  • 1H-Pyrazolo[3,4-b]pyridines
  • 3-(1H-Pyrazol-1-yl)propyl derivatives
  • Tetrahydropyridazine-3-carboxamide derivatives

Uniqueness

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Biological Activity

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H15N5O
  • Molecular Weight : 241.28 g/mol
  • Structure : The compound features a pyrazole ring and a tetrahydropyridazine moiety, which are known for their biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and tetrahydropyridazine structures exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit several cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Some studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal activities .

The biological effects of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : It has been suggested that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate ROS levels, which play a crucial role in cellular signaling and apoptosis.

Antitumor Activity

A study evaluated the efficacy of related pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity and were more effective when used in combination with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

Research on pyrazole derivatives demonstrated their potential to reduce inflammation in animal models by decreasing the levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Data Table

Here is a summary of key biological activities associated with related pyrazole compounds:

Biological ActivityMechanismReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduction of TNF-alpha, IL-6
AntimicrobialInhibition of bacterial/fungal growth

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